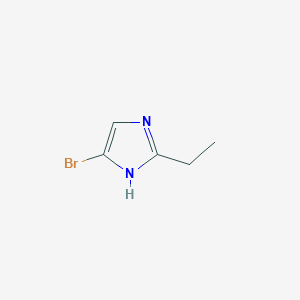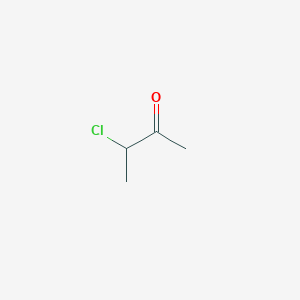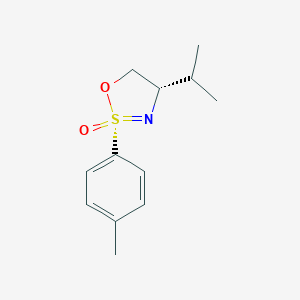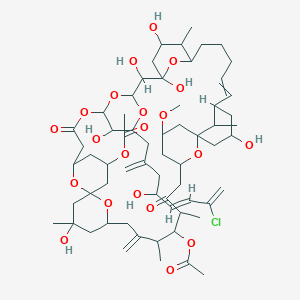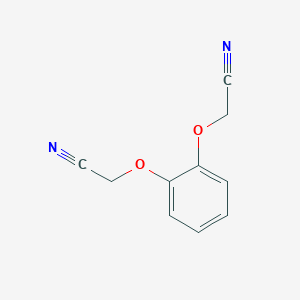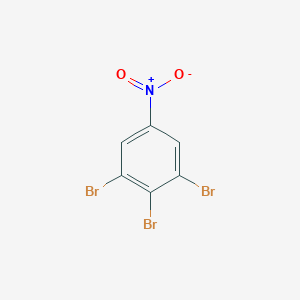
1,2,3-Tribromo-5-nitrobenzene
概要
説明
1,2,3-Tribromo-5-nitrobenzene is a compound belonging to the family of nitrobenzenes. It is an aromatic organic compound that is widely used in the manufacture of dyes, pharmaceuticals, and other organic chemicals. It is also used as a starting material in the synthesis of other organic compounds. The compound has a high boiling point, low solubility in water, and is highly flammable.
科学的研究の応用
Photoreaction with Hydrobromic Acid
1,2,3-Tribromo-5-nitrobenzene is involved in photoreaction studies with hydrobromic acid, which efficiently yields high yields of 2,4,6-tribromoanilines under irradiation. This process suggests the potential of this compound in synthetic organic chemistry, particularly in the synthesis of aniline derivatives through electron transfer mechanisms (McIntyre, Coleman, & Wubbels, 2004).
Isotopic Abundance Analysis
Research on 1-Chloro-3-nitrobenzene, a related compound, emphasizes the role of isotopic abundance analysis in assessing the impact of biofield energy treatments on chemical compounds. Although not directly related to this compound, this study opens avenues for exploring isotopic variations in similar nitrobenzene derivatives for applications in pharmaceuticals, dyes, and agricultural chemicals (Trivedi et al., 2016).
Catalytic Transfer Hydrogenation
Di- and Trinuclear Iridium(III) complexes with poly-mesoionic carbenes synthesized through selective base-dependent metalation of this compound derivatives show potential in catalytic transfer hydrogenation. These complexes, derived from a 1,3,5-substituted benzene derivative, offer insights into the application of this compound in catalysis and material science (Maity, Meer, Hohloch, & Sarkar, 2015).
Halogen Bonding in Energetic Materials
Studies on isostructural energetic cocrystals featuring this compound derivatives illustrate the compound's utility in designing high-energy density materials through halogen bonding. This research highlights its significance in material science, especially in the development of insensitive high explosives (Bennion, Vogt, Tuckerman, & Matzger, 2016).
作用機序
Target of Action
It’s known that halogenated nitrobenzenes generally interact with various biological targets via halogen bonding .
Mode of Action
The mode of action of 1,2,3-Tribromo-5-nitrobenzene involves the formation of halogen bonds, facilitated by the strong polarization induced by aromatic ring nitration . In a reaction with sodium ethoxide, the nucleophile (ethoxide) attacks the 4-position, and one of the bromine atoms leaves as a leaving group. This results in the formation of a new C-O bond and the removal of one bromine atom from the benzene ring .
Biochemical Pathways
Halogenated nitrobenzenes can potentially affect various biochemical pathways due to their ability to form halogen bonds .
Pharmacokinetics
The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The formation of new bonds and the removal of bromine atoms from the benzene ring are known outcomes of its reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base can favor elimination reactions . Additionally, the presence of a nitro group in the para position can deactivate the ring and make it less susceptible to nucleophilic aromatic substitution .
Safety and Hazards
特性
IUPAC Name |
1,2,3-tribromo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLYERMMCABILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188173 | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3460-20-6 | |
| Record name | 1,2,3-Tribromo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: How does substituting bromine with iodine in 1,2,3-tribromo-5-nitrobenzene affect its halogen bonding network?
A1: Replacing a bromine atom with an iodine atom in this compound, resulting in 1,3-dibromo-2-iodo-5-nitrobenzene, significantly alters the halogen bonding network within the crystal structure. The introduction of iodine leads to the formation of non-classical Brδ+⋯Iδ- bonds. [] This suggests that the larger and more polarizable iodine atom can act as a better halogen bond acceptor compared to bromine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
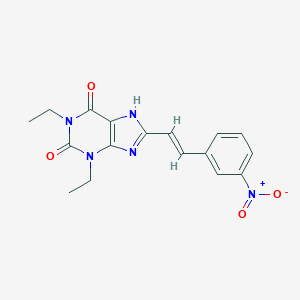
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
